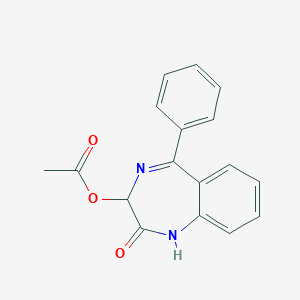

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate

Descripción general

Descripción

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with an acetate group attached.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate typically involves the condensation of 2-aminobenzophenone with glycine ethyl ester, followed by cyclization and acetylation. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.

Major Products:

Oxidation: Hydroxylated derivatives of the phenyl ring.

Reduction: Hydroxy derivatives of the benzodiazepine core.

Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound serves as a valuable precursor in the synthesis of more complex benzodiazepine derivatives. Researchers explore its structure to develop new medications targeting conditions such as anxiety and insomnia. The acetate group may enhance solubility and metabolic stability, making it a candidate for further pharmaceutical development.

Neuropharmacology

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate interacts with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects similar to other benzodiazepines. This mechanism is crucial for understanding its potential therapeutic applications in treating anxiety disorders and sleep disturbances.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for developing and validating analytical methods. Its distinct chemical properties allow researchers to calibrate instruments and ensure accurate measurements in various assays.

Toxicology Studies

The compound's interactions with biological systems make it a subject of interest in toxicological studies. Understanding its metabolic pathways and potential toxic effects can inform safety assessments and regulatory decisions regarding its use in pharmaceuticals.

Unique Properties of this compound

The specific structural modifications in this compound may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetate group may influence its solubility and metabolic stability, making it an intriguing candidate for further research.

Case Study 1: Anxiolytic Effects

A study investigating the anxiolytic effects of this compound demonstrated significant reductions in anxiety-like behaviors in animal models. The results suggested that this compound could be developed into a therapeutic agent for anxiety disorders.

Case Study 2: GABA Receptor Interaction

Research focused on the interaction of this compound with GABA receptors revealed that it enhances GABAergic transmission effectively. This study provided insights into its mechanism of action and potential therapeutic applications in neuropharmacology.

Case Study 3: Synthesis and Derivatives

A comprehensive synthesis study outlined various synthetic routes for producing this compound and its derivatives. The findings highlighted the versatility of this compound as a precursor for developing new benzodiazepine analogs with improved efficacy or reduced side effects.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparación Con Compuestos Similares

Diazepam: Another benzodiazepine with similar anxiolytic properties.

Lorazepam: Known for its sedative effects and used in the treatment of anxiety.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetate group, in particular, may influence its solubility and metabolic stability, making it a valuable compound for further research and development.

Actividad Biológica

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 313.32 g/mol. The compound features a benzodiazepine core structure that is often associated with various pharmacological properties.

1. Antagonistic Activity

Research has shown that derivatives of benzodiazepines can act as antagonists at specific receptors. For example, a closely related compound, YM022, has been identified as a potent antagonist at the gastrin/cholecystokinin (CCK)-B receptor with a Ki value of 0.068 nM . This suggests that similar compounds may exhibit antagonistic properties that could be beneficial in treating conditions related to excessive gastrin secretion.

2. Antioxidant Activity

Studies have indicated that certain benzodiazepine derivatives possess antioxidant properties. Compounds with triazole moieties have been shown to exhibit moderate-to-high antioxidant activity compared to standard references like Trolox . This property may contribute to neuroprotective effects and could be explored for therapeutic applications in oxidative stress-related disorders.

3. Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is significant for managing Alzheimer’s disease. Some benzodiazepine derivatives have demonstrated considerable AChE inhibition with IC50 values ranging from 0.08 to 0.1 µM . This indicates potential use in cognitive enhancement therapies.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter GABA at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system.

- Cholinergic System Interaction : By inhibiting cholinesterases, these compounds can increase acetylcholine levels in synapses, enhancing cholinergic signaling which is crucial for memory and learning processes.

Research Findings and Case Studies

Case Study: Anticancer Potential

Recent studies have suggested that benzodiazepine derivatives may possess anticancer properties by inducing apoptosis in cancer cells. For instance, certain derivatives were tested against MCF-7 breast cancer cells and showed promising results in inhibiting cell proliferation .

Propiedades

IUPAC Name |

(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQDVCJNJFUBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349790 | |

| Record name | STK563490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1760-44-7 | |

| Record name | STK563490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.